5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol
Overview
Description
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is an organic compound belonging to the class of furo[2,3-d]pyrimidines This compound is characterized by a furan ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 6 positions
Mechanism of Action
Target of Action
The primary target of the compound 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is the Serine/threonine-protein kinase Chk1 . This protein kinase plays a crucial role in cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1, which is required for checkpoint-mediated cell cycle arrest and activation of dna repair . This interaction may result in changes to the cell cycle and DNA repair mechanisms.
Biochemical Pathways
Given its interaction with the serine/threonine-protein kinase chk1, it is likely that it affects pathways related to cell cycle regulation and dna repair .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the Serine/threonine-protein kinase Chk1. This interaction could potentially lead to changes in cell cycle regulation and DNA repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the furo[2,3-d]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ylamino-acetic acid
- 2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol
Uniqueness
5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the furan-pyrimidine fusion and the phenyl substitutions. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5,6-diphenyl-3H-furo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)20-11-19-17/h1-11H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVPWSISZURQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459930 | |
Record name | ST51039150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106561-29-9 | |
Record name | ST51039150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.